2-Bromo-4-fluoroanisole
Overview
Description
2-Bromo-4-fluoroanisole is an organic compound with the molecular formula C₇H₆BrFO. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of (5-fluoro-2-methoxyphenyl)methanol .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Action Environment
It is known that the compound is stable under normal conditions .
Biochemical Analysis
Cellular Effects
The effects of 2-Bromo-4-fluoroanisole on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the respiratory system, indicating its potential impact on cellular respiration and energy production . Additionally, its interaction with cellular proteins can lead to changes in gene expression, thereby influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s bromine and fluorine atoms are key to its reactivity, allowing it to form stable complexes with enzymes and other proteins. These interactions can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, it can cause toxic or adverse effects, including respiratory distress and other systemic effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell . This specificity is vital for its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluoroanisole can be synthesized through several methods. One common approach involves the bromination of 4-fluoroanisole using bromine or a brominating agent in the presence of a catalyst. Another method includes the use of a fluorinating agent with 2-bromoanisole in an aprotic polar solvent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Typical reagents are arylboronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
2-Bromo-4-fluoroanisole is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 4-Iodoanisole
- 2-Iodoanisole
- 1-Bromo-2,6-difluorobenzene
- 4-Fluoroanisole
Comparison: 2-Bromo-4-fluoroanisole is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXVIJARQLCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196417 | |
Record name | 2-Bromo-4-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-08-4 | |
Record name | 2-Bromo-4-fluoro-1-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 452-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-bromo-4-fluoroanisole unique from an NMR spectroscopy perspective?
A1: this compound is notable in nuclear magnetic resonance (NMR) spectroscopy because it exhibits a first-order spectrum with four distinct signals. This is unusual because few molecules possess four magnetically non-equivalent nuclei with sufficiently different chemical shifts to allow for such straightforward analysis []. This characteristic makes this compound a useful model compound for studying NMR principles.
Q2: Has this compound been studied using techniques beyond NMR?
A2: Yes, in addition to NMR, this compound has been investigated using dielectric relaxation studies []. This technique provides insights into the molecule's behavior in solution, specifically how its dipole moment interacts with an oscillating electric field. This type of information is valuable for understanding the compound's physical properties and potential interactions with other molecules.
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